molecular formula C11H9ClF3N3O B7450066 (2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol

(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No.: B7450066
M. Wt: 291.66 g/mol
InChI Key: VDPYIVOVFAUOBC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of (2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation in various diseases. It has also been shown to have a potential role in regulating the immune system and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol has advantages and limitations for lab experiments. One of the advantages is that this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various diseases. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many future directions for (2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol. One of the future directions is to further study the mechanism of action of this compound to optimize its use in lab experiments. Another future direction is to study the potential applications of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol can be synthesized using various methods. One of the methods involves the reaction of 6-chloro-1,8-naphthyridine-2-carbaldehyde with (R)-3-amino-1,1,1-trifluoropropan-2-ol in the presence of a base. The reaction yields this compound as a white solid.

Scientific Research Applications

(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol has potential applications in scientific research. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.

Properties

IUPAC Name

(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O/c12-7-3-6-1-2-9(18-10(6)17-4-7)16-5-8(19)11(13,14)15/h1-4,8,19H,5H2,(H,16,17,18)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPYIVOVFAUOBC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Cl)NCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC2=NC=C(C=C21)Cl)NC[C@H](C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.